
4-chloro-N-(cyanomethyl)benzenesulfonamide
Overview
Description
4-chloro-N-(cyanomethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H7ClN2O2S and a molecular weight of 230.67 g/mol It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 4-chloro-N-(cyanomethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyanomethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from ethanol or another suitable solvent .
Chemical Reactions Analysis
4-chloro-N-(cyanomethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The cyanomethyl group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(cyanomethyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(cyanomethyl)benzenesulfonamide involves the inhibition of specific enzymes and proteins. For example, it can inhibit carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to a decrease in the proliferation of cancer cells that overexpress this enzyme . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .
Comparison with Similar Compounds
4-chloro-N-(cyanomethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-chloro-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a cyanomethyl group.
4-chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide: Contains two cyanoethyl groups instead of one cyanomethyl group.
4-chloro-N-(2-cyanoethyl)-3-nitrobenzenesulfonamide: Contains a nitro group in addition to the cyanoethyl group.
These compounds share similar chemical properties but differ in their specific applications and biological activities. The presence of different functional groups can significantly impact their reactivity and interactions with biological targets .
Biological Activity
4-chloro-N-(cyanomethyl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly noted for its potential as an antimicrobial and anticancer agent. Its molecular formula is C₈H₇ClN₂O₂S, and it has a molecular weight of 230.67 g/mol. The compound's mechanism of action primarily involves the inhibition of specific enzymes, particularly carbonic anhydrase IX (CA IX), which is often overexpressed in various cancers.
The primary biological activity of this compound is attributed to its ability to inhibit CA IX. This enzyme plays a crucial role in regulating pH and metabolic processes in cancer cells. By inhibiting CA IX, the compound disrupts the tumor microenvironment, leading to reduced proliferation and increased apoptosis in cancer cells.
Anticancer Properties
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, derivatives of benzenesulfonamide, including this compound, exhibited significant anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231) and (MCF-7). The effective concentration range was found to be between 1.52–6.31 μM, with selectivity ratios favoring cancer cells over normal cells by factors ranging from 5.5 to 17.5 times .
Table 1: Anticancer Activity Against Breast Cancer Cell Lines
Compound | IC50 (μM) | Selectivity Ratio |
---|---|---|
This compound | 1.52–6.31 | 5.5 - 17.5 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. In studies, it was evaluated for its antibacterial effects against Staphylococcus aureus and Escherichia coli, displaying significant inhibition at concentrations around 50 μg/mL. The inhibition rates were recorded as follows:
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | S. aureus Inhibition (%) | E. coli Inhibition (%) |
---|---|---|
This compound | 80.69% | 25.68% |
These results indicate that the compound not only has potential as an anticancer agent but also as an antimicrobial agent.
Study on Carbonic Anhydrase Inhibition
A study published in RSC Advances explored the inhibitory effects of various benzenesulfonamide derivatives on CA IX. Among these derivatives, compounds exhibiting structural similarities to this compound showed IC50 values ranging from 10.93 nM to 25.06 nM for CA IX inhibition, demonstrating high selectivity over other isoforms such as CA II .
Evaluation of Apoptosis Induction
In another research study focusing on the MDA-MB-231 cell line, it was found that treatment with certain benzenesulfonamide derivatives led to a significant increase in apoptotic cell populations, evidenced by an increase in annexin V-FITC positivity by up to 22-fold compared to control groups . This highlights the potential of these compounds in inducing programmed cell death in cancerous cells.
Properties
IUPAC Name |
4-chloro-N-(cyanomethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWFPJGDOBWFRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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